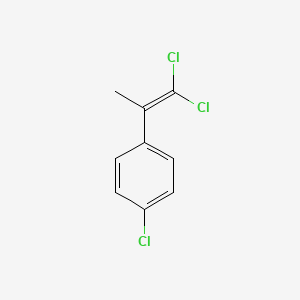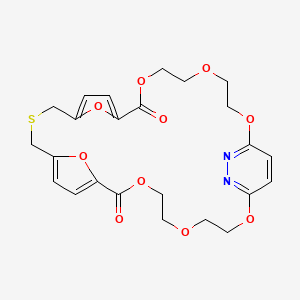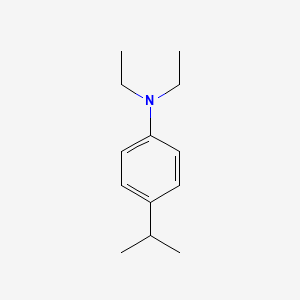
N,N-Diethyl-4-(propan-2-yl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diethyl-4-(propan-2-yl)aniline is an organic compound that belongs to the class of amines. It is a derivative of aniline, where the nitrogen atom is bonded to two ethyl groups and the para position of the benzene ring is substituted with an isopropyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N,N-Diethyl-4-(propan-2-yl)aniline can be synthesized through several methods. One common synthetic route involves the alkylation of aniline with diethyl sulfate and isopropyl bromide. The reaction typically occurs in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may include the use of catalysts to enhance the reaction rate and yield. The final product is usually purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
N,N-Diethyl-4-(propan-2-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are frequently employed.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted aniline derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N,N-Diethyl-4-(propan-2-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is utilized in the production of rubber chemicals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of N,N-Diethyl-4-(propan-2-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with enzymes and receptors, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
N,N-Diethyl-4-(propan-2-yl)aniline can be compared with other similar compounds, such as:
N,N-Dimethylaniline: Similar structure but with methyl groups instead of ethyl groups.
N,N-Diethyl-2-(propan-2-yl)aniline: Similar structure but with the isopropyl group at the ortho position.
N,N-Diethyl-4-methylaniline: Similar structure but with a methyl group instead of an isopropyl group.
These comparisons highlight the unique properties of this compound, such as its specific substitution pattern and the resulting chemical and biological activities.
Propiedades
Número CAS |
79900-67-7 |
|---|---|
Fórmula molecular |
C13H21N |
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
N,N-diethyl-4-propan-2-ylaniline |
InChI |
InChI=1S/C13H21N/c1-5-14(6-2)13-9-7-12(8-10-13)11(3)4/h7-11H,5-6H2,1-4H3 |
Clave InChI |
YNZYEIXNNSRBNY-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)C1=CC=C(C=C1)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


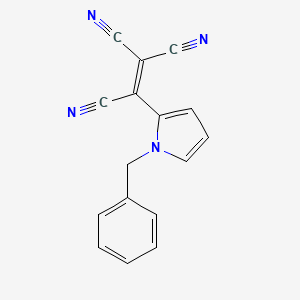
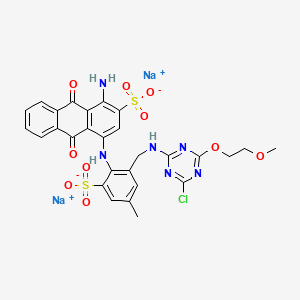
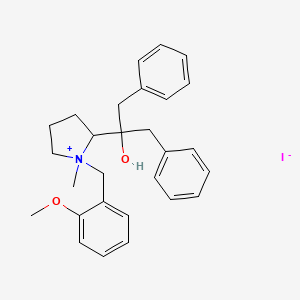
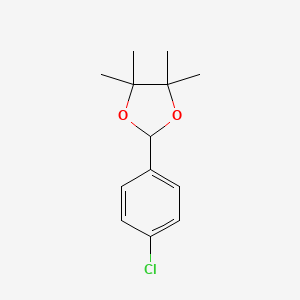
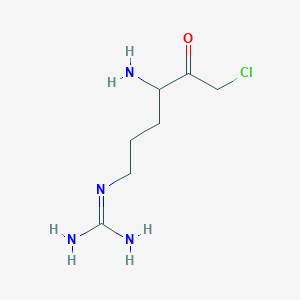
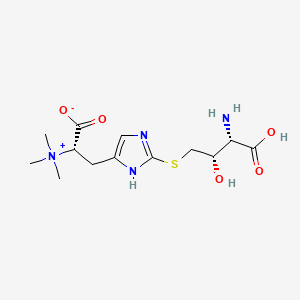
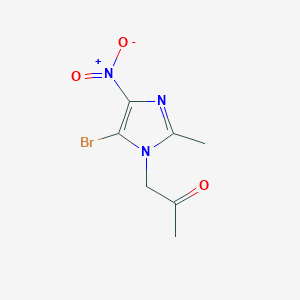

![N,N'-(Nonane-1,9-diyl)bis{N-[3-(dimethylamino)propyl]hexadecanamide}](/img/structure/B14440302.png)
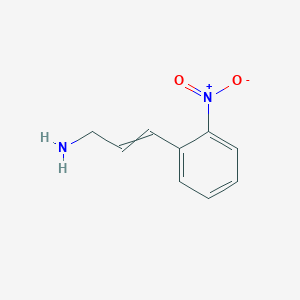
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
